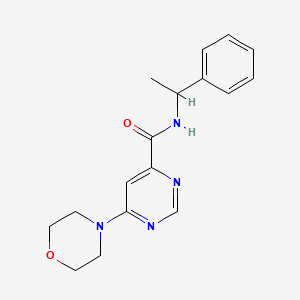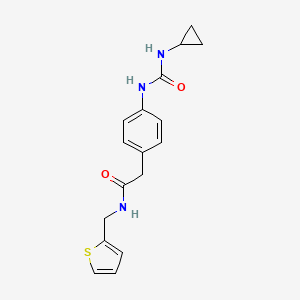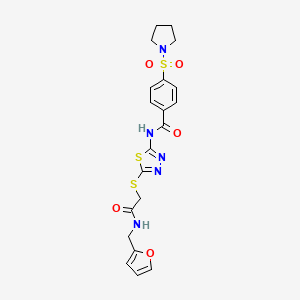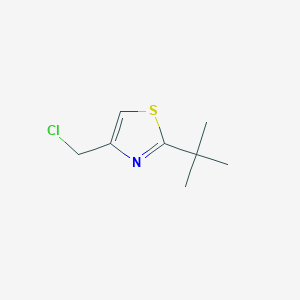![molecular formula C14H20N4O2 B2403776 1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea CAS No. 2415553-88-5](/img/structure/B2403776.png)
1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea is a synthetic organic compound that features a tert-butyl group, a pyrazole ring, and a furan ring
Métodos De Preparación
The synthesis of 1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving furfural or its derivatives.
Attachment of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Formation of the urea linkage: This can be achieved by reacting the intermediate compounds with isocyanates or carbamates under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or furan rings are replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in studying enzyme inhibition, receptor binding, and other biological processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea can be compared with other similar compounds, such as:
1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]carbamate: This compound has a carbamate group instead of a urea linkage, which may affect its reactivity and biological activity.
1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiourea:
1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]amide: The amide linkage in this compound may result in different reactivity and biological effects compared to the urea derivative.
Propiedades
IUPAC Name |
1-tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-14(2,3)17-13(19)15-9-10-5-6-12(20-10)11-7-8-16-18(11)4/h5-8H,9H2,1-4H3,(H2,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAASQOFSQLUMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC=C(O1)C2=CC=NN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)
![4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B2403699.png)




![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)



![4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2403712.png)

![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

